molecular formula C17H15FN4O B5989056 5-(4-FLUOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

5-(4-FLUOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B5989056
M. Wt: 310.33 g/mol
InChI Key: HGXDVFJCSWYDDH-UHFFFAOYSA-N
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Description

5-(4-FLUOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is a synthetic organic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-FLUOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Attachment of the Pyrrolidine Group: This can be done through a substitution reaction where the pyrrolidine ring is introduced to the core structure.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Use of Catalysts: To increase the reaction rate and selectivity.

    Optimization of Temperature and Pressure: To ensure the reactions proceed efficiently.

    Purification Techniques: Such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-FLUOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: Where the compound is oxidized to form different derivatives.

    Reduction: Where the compound is reduced to form different derivatives.

    Substitution: Where different functional groups can be introduced to the compound.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions might introduce new functional groups to the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: As a potential therapeutic agent for treating various diseases.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-FLUOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets in biological systems. These might include:

    Enzymes: Where the compound acts as an inhibitor or activator.

    Receptors: Where the compound binds to specific receptors to exert its effects.

    Pathways: Where the compound influences specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one
  • 5-(4-Methylphenyl)-2-(pyrrolidin-1-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Uniqueness

5-(4-FLUOROPHENYL)-2-(PYRROLIDIN-1-YL)-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-4-ONE is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-pyrrolidin-1-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O/c18-12-5-3-11(4-6-12)13-7-8-19-15-14(13)16(23)21-17(20-15)22-9-1-2-10-22/h3-8H,1-2,9-10H2,(H,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXDVFJCSWYDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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